molecular formula C22H19N3O2S B2773309 N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895006-20-9

N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2773309
M. Wt: 389.47
InChI Key: XGMVSMQEZKWJHD-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide, also known as MBT-2PA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure has led to numerous investigations into its potential applications.

Scientific Research Applications

Anti-Tubercular Compounds

Specific Scientific Field

Pharmaceutical Chemistry, Medicinal Chemistry

Summary of the Application

Benzothiazole-based compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds have shown promising results against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Methods of Application or Experimental Procedures

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Results or Outcomes

The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Anti-Cancer Compounds

Summary of the Application

Benzothiazole derivatives have been synthesized and evaluated for their anti-cancer activity . These compounds have shown promising results against various types of cancer cells .

Methods of Application or Experimental Procedures

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways . The newly synthesized molecules were then tested against different cancer cell lines in vitro .

Results or Outcomes

The newly synthesized benzothiazole derivatives showed better inhibition potency against various cancer cell lines compared to standard reference drugs . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target proteins in search of a potent inhibitor with enhanced anti-cancer activity .

Anti-Inflammatory Compounds

Summary of the Application

Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . These compounds have shown promising results in reducing inflammation in various in vivo models .

Methods of Application or Experimental Procedures

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways . The newly synthesized molecules were then tested in various in vivo models of inflammation .

Results or Outcomes

The newly synthesized benzothiazole derivatives showed better anti-inflammatory activity compared to standard reference drugs . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target proteins in search of a potent inhibitor with enhanced anti-inflammatory activity .

Anti-Microbial Compounds

Summary of the Application

Benzothiazole derivatives have been synthesized and evaluated for their anti-microbial activity . These compounds have shown promising results against various types of bacteria and fungi .

Methods of Application or Experimental Procedures

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways . The newly synthesized molecules were then tested against different bacterial and fungal strains in vitro .

Results or Outcomes

The newly synthesized benzothiazole derivatives showed better anti-microbial activity compared to standard reference drugs . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target proteins in search of a potent inhibitor with enhanced anti-microbial activity .

Anti-Diabetic Compounds

Summary of the Application

Benzothiazole derivatives have been synthesized and evaluated for their anti-diabetic activity . These compounds have shown promising results in reducing blood glucose levels in various in vivo models .

Methods of Application or Experimental Procedures

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways . The newly synthesized molecules were then tested in various in vivo models of diabetes .

Results or Outcomes

The newly synthesized benzothiazole derivatives showed better anti-diabetic activity compared to standard reference drugs . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target proteins in search of a potent inhibitor with enhanced anti-diabetic activity .

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-18-10-5-11-19-21(18)24-22(28-19)25(15-17-9-6-12-23-14-17)20(26)13-16-7-3-2-4-8-16/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMVSMQEZKWJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

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